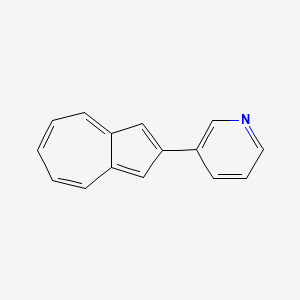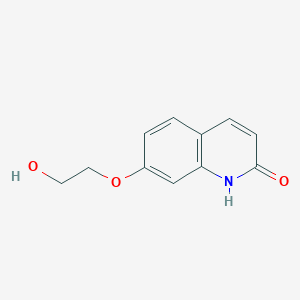
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is an organic compound with the molecular formula C10H12N2O2. This compound is known for its unique structural features, which include a hydroxyimino group and a butyramide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2-ethylphenylamine with ethyl acetoacetate in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows: [ \text{2-ethylphenylamine} + \text{ethyl acetoacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Dichloro-phenyl)-2-hydroxyimino-acetamide
- 2-Hydroxyimino-N-(4-methoxy-phenyl)-acetamide
- 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide
Uniqueness
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyimino group and butyramide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(E)-N-(2-ethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-3-9-6-4-5-7-10(9)13-12(16)11(14-17)8(2)15/h4-7,15H,3H2,1-2H3,(H,13,16)/b11-8+ |
Clave InChI |
GHPJSSQIKOKVGT-DHZHZOJOSA-N |
SMILES isomérico |
CCC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=O |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C(=C(C)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


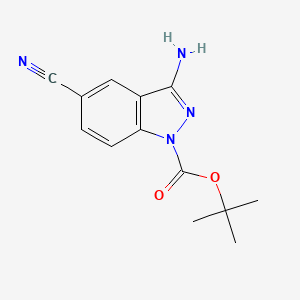
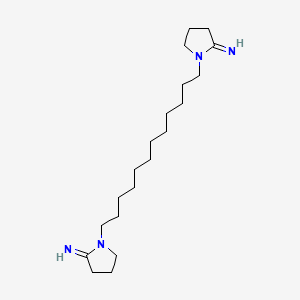
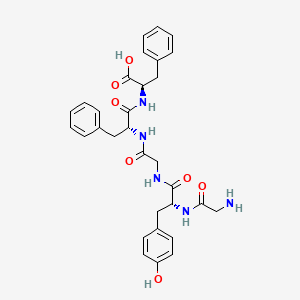

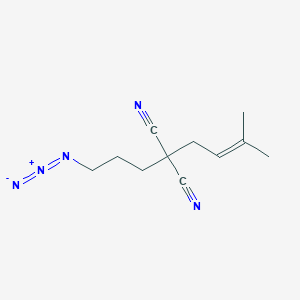
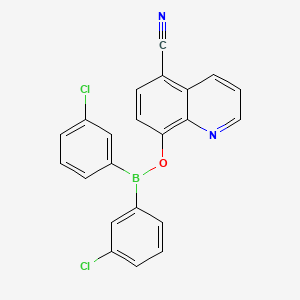
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)

![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
